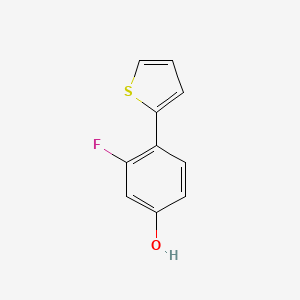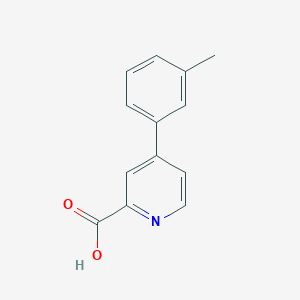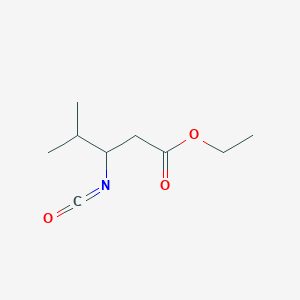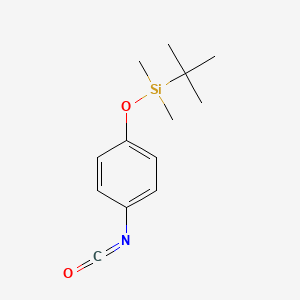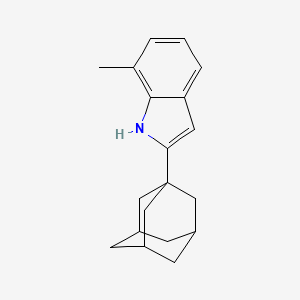
2-(adamantan-1-yl)-7-methyl-1H-indole
Overview
Description
The compound “2-(adamantan-1-yl)-7-methyl-1H-indole” is a derivative of adamantane, which is a type of hydrocarbon that has a unique, stable structure . Adamantane derivatives have been used in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “2-(adamantan-1-yl)-7-methyl-1H-indole” were not found, there are general methods for synthesizing adamantane derivatives. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized, and their structures have been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .
Chemical Reactions Analysis
Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products .
Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely. For example, 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile has been found to show the highest fluorescence intensity in polar solvents .
Scientific Research Applications
Enantiospecific Preparation and Pharmaceutical Applications
2-(adamantan-1-yl)-7-methyl-1H-indole derivatives have been utilized in the enantiospecific preparation of α-methyltryptophan. This process is significant for the inexpensive production of carbon-14 labeled compounds like PD 145942 and PD 154075, which are drug candidates for treating anxiety and emesis (Ekhato & Huang, 1997).
Anticancer Research
A series of 2-(adamantan-1-yl)-1H-indol-5-yl urea/thiourea derivatives were synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, such as H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cells. Some of these compounds showed significant anti-proliferative activity and induced apoptosis through Nur77-expression modulation (Hu et al., 2017).
Cannabinoid Receptor Research
Indol-3-yl-oxoacetamides, derivatives of 2-(adamantan-1-yl)-1H-indole, have been synthesized and evaluated as potential ligands for cannabinoid receptors. Specifically, the fluorinated derivative was found to be a potent and selective ligand for the CB2 receptor (Moldovan et al., 2017).
Neuroprotective Agent Synthesis
Synthetic fluorescent heterocyclic adamantane amines, including derivatives of 2-(adamantan-1-yl)-1H-indole, have been developed as multifunctional neuroprotective agents. They demonstrate inhibition of the N-methyl-d-aspartate receptor/ion channel, calcium channels, nitric oxide synthase, and exhibit antioxidant properties (Joubert et al., 2011).
properties
IUPAC Name |
2-(1-adamantyl)-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-12-3-2-4-16-8-17(20-18(12)16)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15,20H,5-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDCVWFCSMGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantan-1-yl)-7-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



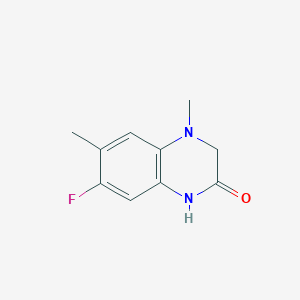
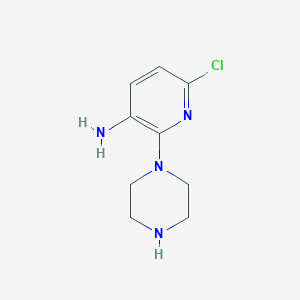
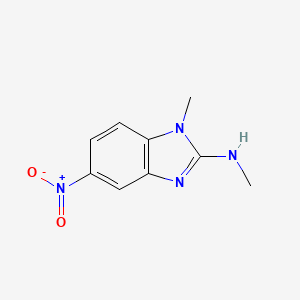
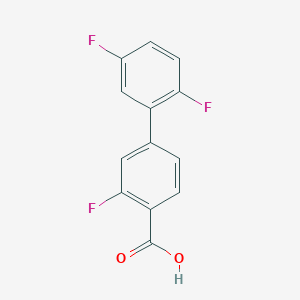
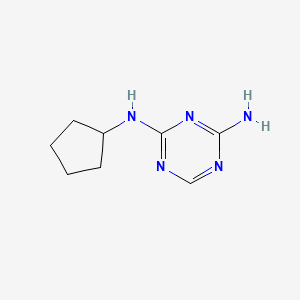
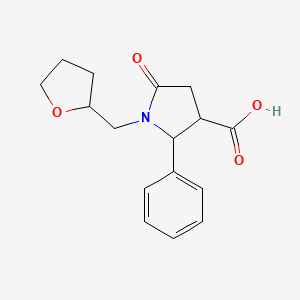
![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)
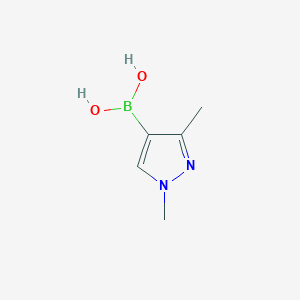
![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)
